molecular formula C54H58O12 B11826438 Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)

Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)

Cat. No.: B11826438
M. Wt: 899.0 g/mol
InChI Key: XEEOIRLVLCPQPN-MMECXWSQSA-N
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Description

The compound Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe) is a complex organic molecule with a unique structure It consists of benzyl (Bn) groups, galactose (Gal), glucose (Glc), and a phenyl (Ph) group with a methoxy (OMe) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe) The reaction conditions typically involve the use of solvents such as dichloromethane, catalysts like trifluoromethanesulfonic acid, and temperature control to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe): can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include benzaldehyde, benzoic acid, cyclohexyl derivatives, and various substituted phenyl compounds .

Scientific Research Applications

Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe): has several scientific research applications:

Mechanism of Action

The mechanism of action of Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe) involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and phenyl groups facilitate binding to hydrophobic pockets, while the carbohydrate moieties interact with polar residues. This dual interaction enhances the compound’s affinity and specificity for its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylated carbohydrates and phenyl derivatives, such as:

Uniqueness

The uniqueness of Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe) lies in its specific combination of benzyl, galactose, glucose, and methoxy-substituted phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C54H58O12

Molecular Weight

899.0 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6R)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C54H58O12/c1-57-43-27-29-44(30-28-43)63-54-52(62-35-42-25-15-6-16-26-42)51(61-34-41-23-13-5-14-24-41)49(46(65-54)37-59-32-39-19-9-3-10-20-39)66-53-50(60-33-40-21-11-4-12-22-40)48(56)47(55)45(64-53)36-58-31-38-17-7-2-8-18-38/h2-30,45-56H,31-37H2,1H3/t45-,46-,47+,48+,49-,50-,51+,52-,53+,54-/m0/s1

InChI Key

XEEOIRLVLCPQPN-MMECXWSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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